4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular ion peak : m/z 313.35 ([M]⁺).
- Fragmentation : Loss of tert-butyl (57 Da) and CO₂ (44 Da) groups.
Tautomeric and Conformational Analysis
The compound exhibits limited tautomerism due to the rigid biphenyl framework and fixed functional groups . The carboxylic acid exists predominantly in the keto form , stabilized by resonance delocalization.
Conformational preferences :
- Biphenyl dihedral angle : Estimated at ~30° based on analogous structures, balancing steric hindrance and π-π interactions.
- Boc group orientation : The tert-butyl moiety adopts a staggered conformation to minimize steric clash with adjacent substituents.
Comparative Structural Analysis with Related Biphenyl Carboxylic Acid Derivatives
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRGFWLFMFHGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683419 | |
| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927801-51-2 | |
| Record name | 4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid typically involves the protection of an amino group with a Boc group. One common method involves reacting (2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid with di-tert-butyl dicarbonate . The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like methanol, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The Boc protection is a crucial step in the synthesis, as it prevents unwanted side reactions during subsequent steps.
Chemical Reactions Analysis
Types of Reactions
4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected using strong acids like trifluoroacetic acid (TFA), leading to the formation of the free amine.
Coupling Reactions: The biphenyl core can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Scientific Research Applications
4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-[(tert-Butoxycarbonyl)amino][1,1’-biphenyl]-3-carboxylic acid primarily involves its role as an intermediate in chemical reactions. The Boc group provides protection to the amino group, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other functional derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous biphenyl-3-carboxylic acids, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on Physicochemical Properties
*Calculated based on C₁₈H₂₀N₂O₄.
Key Observations :
- Boc-amino group: Introduces steric bulk and protects amines during synthesis, enabling controlled deprotection .
- Electron-withdrawing groups (e.g., CF₃, F) : Enhance metabolic stability and acidity (pKa ~2–3 for COOH) .
- Methoxy group: Increases lipophilicity (logP ~3.5 vs. ~2.8 for Boc-amino derivative) but reduces hydrogen-bonding capacity .
Solubility and Reactivity
- Trifluoromethyl derivative: Highly soluble in organic solvents (logP ~4.1) .
- Reactivity :
- The 3-COOH group enables amide coupling (e.g., with sulfonamides in ), while Boc deprotection requires trifluoroacetic acid (TFA) or HCl .
Biological Activity
4'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-3-carboxylic acid, also known by its chemical formula C₁₈H₁₉N₁O₄, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₉N₁O₄
- Molecular Weight : 313.35 g/mol
- CAS Number : 222986-59-6
- IUPAC Name : 4'-((tert-butoxycarbonyl)amino)-[1,1'-biphenyl]-3-carboxylic acid
The biological activity of this compound can be attributed to its structural similarity to amino acids and its ability to interact with various biological targets. This compound has been studied for its potential roles in:
- Antiviral Activity : Similar compounds have shown promise as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. For instance, derivatives containing β-amino acid moieties have exhibited antiviral properties with IC50 values indicating moderate efficacy against viral replication .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, potentially making them useful in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Moderate inhibition of neuraminidase | |
| Anti-inflammatory | Suppression of TNF-α production | |
| Cytotoxicity | Variable effects on cell viability |
Case Study 1: Antiviral Properties
A study evaluated the antiviral activity of various β-amino acid derivatives, including those similar to this compound. The results indicated that compounds with structural modifications could effectively inhibit viral replication in vitro, particularly against HSV-1 and VSV . The mechanism involved the inhibition of viral neuraminidase activity, which is essential for viral spread.
Case Study 2: Anti-inflammatory Activity
In another research effort, derivatives were tested for their ability to modulate inflammatory responses. The compound was shown to inhibit the production of TNF-α in human peripheral blood mononuclear cells (PBMCs), suggesting potential applications in treating autoimmune conditions . The study highlighted the importance of the tert-butoxycarbonyl group in enhancing the anti-inflammatory properties.
Q & A
What are the optimal reaction conditions for introducing the tert-butoxycarbonyl (Boc) group onto biphenylcarboxylic acid derivatives?
Level: Basic
Methodological Answer:
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) or Boc-Cl in the presence of a base (e.g., DMAP, triethylamine) under anhydrous conditions. For biphenyl systems, a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred. Reaction temperatures range from 0°C to room temperature, with monitoring via TLC or LCMS to track Boc incorporation. Post-reaction, purification by column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures product isolation .
How can contradictions in catalytic activity data for Boc-protected biphenylcarboxylic acids in Suzuki-Miyaura cross-coupling reactions be resolved?
Level: Advanced
Methodological Answer:
Discrepancies in catalytic activity often arise from steric effects of the Boc group or competing coordination modes of the carboxylic acid. To address this:
- Compare palladium catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos, XPhos) to optimize electronic and steric environments .
- Use control experiments with deprotected analogs to isolate the Boc group’s influence.
- Analyze reaction kinetics via NMR or HPLC to identify rate-limiting steps.
- Reference Table 1 from , which highlights catalytic activity variations based on substituent positioning (e.g., methoxy vs. chloro groups) .
What are the common side reactions during synthesis, and how can they be mitigated?
Level: Advanced
Methodological Answer:
Common issues include:
- Boc Deprotection Under Acidic Conditions: Avoid prolonged exposure to trifluoroacetic acid (TFA) during coupling steps. Use milder acids (e.g., HCl in dioxane) for deprotection .
- Ester Hydrolysis: Protect the carboxylic acid as a methyl ester during Boc installation, followed by saponification with LiOH .
- Undesired Cross-Coupling: Optimize stoichiometry and use Pd catalysts with high chemoselectivity (e.g., Pd(PPh₃)₄) to minimize aryl-aryl coupling side products .
Which analytical techniques are most effective for confirming structural integrity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: Confirm Boc group presence via tert-butyl protons (δ ~1.3 ppm) and carbamate carbonyl (δ ~155 ppm in ¹³C NMR). The carboxylic acid proton is typically absent in DMSO-d₆ due to exchange broadening .
- LCMS-HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine-containing derivatives. Purity >95% is achievable via preparative HPLC .
- Melting Point Analysis: Correlate observed values with literature data to confirm crystallinity and purity .
How does substituent positioning (e.g., methoxy vs. chloro) on the biphenyl core influence Boc-protected derivatives’ reactivity?
Level: Advanced
Methodological Answer:
- Electron-Donating Groups (e.g., methoxy): Enhance nucleophilicity of the amino group, accelerating Boc installation but potentially destabilizing the carbamate under acidic conditions .
- Electron-Withdrawing Groups (e.g., chloro): Increase stability of the Boc group but may reduce solubility, necessitating polar solvents (e.g., DMF) for reactions .
- Steric Effects: Ortho-substituents hinder coupling reactions; meta/para-substituents are preferred for Suzuki-Miyaura applications .
What strategies improve solubility of Boc-protected biphenylcarboxylic acids in aqueous systems?
Level: Advanced
Methodological Answer:
- Salt Formation: Convert the carboxylic acid to a sodium or lithium salt using NaOH or LiOH .
- PEGylation: Introduce polyethylene glycol (PEG) chains via esterification or amide coupling .
- Co-solvent Systems: Use DMSO/water or THF/water mixtures (≤20% organic phase) to maintain solubility without precipitation .
How can Boc deprotection be optimized without degrading the carboxylic acid functionality?
Level: Advanced
Methodological Answer:
- Acid Selection: Use 4 M HCl in dioxane instead of TFA for milder deprotection. Monitor reaction progress via LCMS to avoid overexposure .
- Temperature Control: Perform deprotection at 0–4°C to minimize acid-catalyzed decarboxylation .
- Neutralization: Quench with aqueous NaHCO₃ immediately post-deprotection to stabilize the free amine and carboxylic acid .
What role do these derivatives play in developing fluorescent tracers for receptor studies?
Level: Advanced
Methodological Answer:
Boc-protected biphenylcarboxylic acids serve as precursors for fluorescent probes by conjugating with dyes (e.g., nitrobenzoxadiazole) via amide or ester linkages. Key steps include:
- Post-Synthetic Modification: Couple the carboxylic acid to amine-functionalized fluorophores using EDC/HOBt .
- Receptor Targeting: Introduce targeting moieties (e.g., succinate) via solid-phase synthesis to enhance specificity .
- Validation: Confirm binding affinity via fluorescence polarization assays and confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
